molecular formula C15H16BrNO2 B2856615 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 882073-31-6

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2856615
CAS No.: 882073-31-6
M. Wt: 322.202
InChI Key: RYTLVHCPSRSAPF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various biological systems .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol include:

Biological Activity

2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol is a complex organic compound notable for its unique structural features, including a bromo-substituted aromatic ring and a methoxy group. Its molecular formula contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H16BrN1O2
  • Molar Mass : Approximately 336.22 g/mol

This compound features multiple functional groups, which enhance its reactivity and potential applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various bacterial strains.
  • Antitumor Potential : The compound has been studied for its potential antitumor effects, particularly in breast cancer cell lines. It appears to interact with specific molecular targets involved in tumor progression .
  • Enzyme Inhibition : It may inhibit certain enzymes associated with cancer metabolism, contributing to its antitumor activity.

The mechanism of action involves the compound's interaction with specific proteins and enzymes, leading to alterations in cellular processes. This interaction can disrupt pathways critical for cell proliferation and survival, particularly in cancer cells.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
  • Antitumor Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound may induce apoptosis in cancer cells through specific signaling pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesAntimicrobial ActivityAntitumor Activity
This compoundBromo-substituted, methoxy groupYes (MIC: 32-128 µg/mL)Yes (IC50: 15 µM)
4-Bromo-2-MethoxyphenolLacks amino groupModerateLimited
2-Bromo-4-MethylphenolDifferent substitution patternLowMinimal

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the observed activities of this compound. Potential studies could focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To uncover detailed pathways affected by the compound.
  • Synthesis of Derivatives : To explore analogs that may enhance potency or selectivity.

Properties

IUPAC Name

2-[(4-bromo-3-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLVHCPSRSAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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